molecular formula C13H17NO2S B1312952 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine CAS No. 57502-57-5

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Cat. No. B1312952
CAS RN: 57502-57-5
M. Wt: 251.35 g/mol
InChI Key: NZLYCWGZDCVFJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of seven-membered unsaturated azacycles (tetrahydroazepines) has been developed based on the powerful aza-Prins cyclization in combination with the Peterson-type elimination reaction . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .


Molecular Structure Analysis

The molecular formula of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” is C13H17NO2S . The InChI string is InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h1-2,7H,3-6H2 and the canonical SMILES string is C1CNCCC=C1 .


Chemical Reactions Analysis

The synthesis of tetrahydroazepines involves the intramolecular aza-Wittig reaction of azides derived from 1, 2-amino azides and α, β-unsaturated ketones . The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .


Physical And Chemical Properties Analysis

The molecular weight of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophile-Mediated Ring Expansion : A study by Fesenko et al. (2017) explores a general approach to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. This process involves a ring expansion reaction and is a significant development in the synthesis of these compounds (Fesenko, Grigoriev, & Shutalev, 2017).

  • Synthesis of Tetrahydro-1-benzazepine Derivatives : Deng-ke Li (2009) reports a simplified synthesis method for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, highlighting a streamlined process that offers practical advantages in terms of operation and scalability (Li Deng-ke, 2009).

Molecular and Structural Analysis

  • NMR Spectroscopy and Molecular Modeling : Jios et al. (2005) conducted a comprehensive NMR spectral analysis of N-aralkylsulfonamides, N-sulfonyl-tetrahydroisoquinolines, and N-sulfonylbenz[c]azepines. This study provides detailed insights into the structural characteristics of these compounds (Jios, Romanelli, Autino, Giaccio, Duddeck, & Wiebcke, 2005).

  • Conformational NMR Study : A research by Katritzky et al. (2002) delved into the conformational aspects of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature NMR spectra. This study enhances the understanding of the molecular dynamics and structures of such compounds (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).

Application in Synthesis of Novel Compounds

  • Synthesis of Azepine Derivatives : Zhu et al. (2015) reported a novel strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. This innovative approach expands the repertoire of synthetic methodologies for such heterocyclic rings (Zhu, Zhao, & Wang, 2015).

  • Cycloaddition Reactions : Zhou et al. (2019) explored a Lewis acid-catalyzed formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles to terminal alkynes. This method offers a new pathway for cycloaddition through ring-opening of non-strained-ring-based units, contributing to the field of organic synthesis (Zhou, Pi, Teng, Li, & Jin‐Heng Li, 2019).

Future Directions

The future directions of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” research could involve exploring its biological properties, as this area is not extensively explored and reported in the literature . There is much scope for researchers in the field of N-containing seven-membered heterocycles .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLYCWGZDCVFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466588
Record name 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

CAS RN

57502-57-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Sinka, I Fernández, JI Padrón - The Journal of Organic …, 2022 - ACS Publications
A new methodology for the synthesis of seven-membered unsaturated azacycles (tetrahydroazepines) was developed. It is based on the powerful aza-Prins cyclization in combination …
Number of citations: 2 pubs.acs.org
X Elias, R Pleixats, MWC Man… - Advanced Synthesis & …, 2006 - Wiley Online Library
The synthesis of a bis‐silylated Hoveyda‐type monomer is described as well as the preparation of several organic‐inorganic hybrid materials derived from it by a sol‐gel process (with …
Number of citations: 68 onlinelibrary.wiley.com
X Elias, R Pleixats, MWC Man - Tetrahedron, 2008 - Elsevier
The preparation of several organic–inorganic hybrid materials by sol–gel process derived from Hoveyda-type monomers is described. One of them presents a nitro group at the para …
Number of citations: 56 www.sciencedirect.com
GL Wu, SL Cao, J Chen, Z Chen - European Journal of Organic …, 2012 - Wiley Online Library
A new type of N‐heterocyclic carbene bearing ruthenium olefin metathesis catalyst was prepared through the incorporation of a chelated pyrimidinyl methylene subunit, in which electron…
A Tyszka-Gumkowska, VB Purohit, T Nienałtowski… - Iscience, 2022 - cell.com
Olefin metathesis reactions of diverse polyfunctional substrates were conducted in water emulsions using two hydrophobic ruthenium catalysts in the presence of air. Instead of using …
Number of citations: 1 www.cell.com
P Ganji, DJ Doyle, H Ibrahim - Organic letters, 2011 - ACS Publications
A highly active catalytic system for the carbonylation of meso- and terminal epoxides to β-lactones is described. The active catalyst, analogous to Coates’ catalyst, is generated in situ …
Number of citations: 37 pubs.acs.org
J Adriaan, B Feringa
Number of citations: 0

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